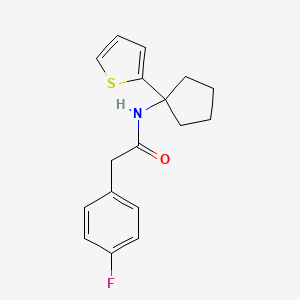

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Description

2-(4-Fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring and a thiophene-containing cyclopentyl group. Its structure combines a 4-fluorophenyl moiety linked to an acetamide backbone, with the nitrogen atom substituted by a 1-(thiophen-2-yl)cyclopentyl group. The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the thiophene and cyclopentyl moieties may influence binding affinity to biological targets such as monoamine oxidase (MAO) or indoleamine-2,3-dioxygenase 1 (IDO1) .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)12-16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYIRLRTTRLNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the cyclopentylacetamide intermediate, followed by the introduction of the fluorophenyl and thiophene groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but typically involve binding to the target site and modulating its function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations :

- Thiophene vs.

- Cyclopentyl vs. Pyridine/Carbamoyl : The cyclopentyl group introduces conformational rigidity, contrasting with the planar pyridine (LBJ-03) or flexible carbamoyl (1c) substituents .

- Fluorophenyl Ubiquity : The 4-fluorophenyl group is a common motif across analogs, enhancing lipophilicity and resistance to oxidative metabolism .

Discussion

The structural uniqueness of 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide lies in its hybrid pharmacophore, combining fluorophenyl, cyclopentyl, and thiophene motifs. Compared to benzothiazole or pyridine analogs, its thiophene group may enhance blood-brain barrier penetration but reduce enzymatic binding specificity.

Biological Activity

2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group , a thiophene ring , and a cyclopentylacetamide moiety . Its molecular formula is , with a molecular weight of 303.39 g/mol. The specific structural features contribute to its unique interactions with biological targets.

The biological activity of 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological outcomes. Research suggests that it may exert its effects through:

- Enzyme Inhibition: Targeting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: Interacting with receptors that regulate inflammatory responses.

Anticancer Activity

Research has indicated that derivatives similar to 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide show significant anticancer properties. For instance, studies on related compounds have demonstrated:

- Cytotoxic Effects: Compounds with similar structures exhibited cytotoxicity against prostate carcinoma (PC3) cell lines, with IC50 values indicating their effectiveness compared to standard drugs like imatinib .

Anti-inflammatory Activity

The compound's potential for anti-inflammatory effects has been explored in various studies. The presence of the thiophene ring is believed to enhance its interaction with inflammatory mediators, suggesting a dual role in both anticancer and anti-inflammatory pathways.

Study on Anticancer Efficacy

A notable study focused on the synthesis and evaluation of phenylacetamide derivatives, including compounds structurally related to 2-(4-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide. The findings revealed that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

When compared to other compounds such as 2-(4-fluorophenyl)thiophene , the unique cyclopentylacetamide structure of our compound provides enhanced stability and potentially improved pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.